molecular formula C16H25N3O2 B7922860 [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7922860
M. Wt: 291.39 g/mol
InChI Key: ZPTUJXHLUOJBQR-HNNXBMFYSA-N
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Description

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl carbamate group, a methyl substituent on the carbamate nitrogen, and a 2-aminoethyl side chain on the pyrrolidine ring. Its stereochemistry at the pyrrolidine C2 position is specified as (S)-configuration.

Key structural attributes:

  • Pyrrolidine core: A five-membered nitrogen-containing ring.
  • Methyl group: Modifies steric and electronic properties of the carbamate.

Properties

IUPAC Name

benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(12-15-8-5-10-19(15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTUJXHLUOJBQR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Aminoethyl Group: This step involves the addition of an aminoethyl group to the pyrrolidine ring, often using reagents such as ethylenediamine.

    Formation of the Benzyl Ester: The final step involves the esterification of the compound with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is in enzyme inhibition, particularly as an acetylcholinesterase inhibitor. This class of compounds is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease, where the regulation of neurotransmitters is essential for cognitive function . The structural similarity to other known inhibitors suggests that it may exhibit comparable efficacy.

Neurotransmission Modulation

The compound's ability to modulate neurotransmission pathways makes it a candidate for research in neuropharmacology. Studies have indicated that similar carbamate derivatives can influence synaptic transmission, potentially leading to therapeutic effects in mood disorders and anxiety .

Binding Affinity and Selectivity

Research into the binding affinity of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester reveals its potential interactions with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions . Preliminary findings suggest that variations in substituents significantly impact binding efficiency, which is critical for optimizing therapeutic profiles.

Case Studies and Experimental Findings

Several studies have explored the biological activities associated with this compound:

  • Study on Acetylcholinesterase Inhibition : A comparative analysis indicated that this compound exhibited significant inhibition of acetylcholinesterase activity, suggesting potential use in treating cholinergic deficits .
  • Neuropharmacological Effects : Experimental models demonstrated that this compound could enhance neurotransmitter release, supporting its role in mood regulation .

Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(Aminomethyl)pyrrolidineAminomethyl group instead of aminoethylPotentially neuroactiveSimpler structure
1-(3-Aminopropyl)pyrrolidineLonger alkyl chainMay exhibit different receptor interactionsIncreased flexibility
1-MethylpyrrolidineMethyl substitution on nitrogenSolvent properties; less biological activityLacks amino side chain

This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its bioactivity compared to structurally similar compounds .

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Variation in Carbamate Substituents

Compound Name Molecular Formula Molecular Weight Carbamate Substituent Key Features Source
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester C18H28N3O2 318.44 Ethyl Enhanced lipophilicity due to ethyl
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester C16H25N3O2 291.40 Methyl Pyrrolidine C3 substitution
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester C18H27N3O2 317.43 Cyclopropyl Increased steric hindrance

Key Observations :

  • Cyclopropyl substitution () introduces rigidity, which may influence binding to hydrophobic pockets in target proteins.

Variation in Pyrrolidine Substitution Patterns

Compound Name Pyrrolidine Substitution Functional Groups Synthesis Notes Source
(5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester 2-Oxo-pyrrolidin-1-yl Hydroxy, ketone Reduction of methyl ester ()
(3S,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-6-hydroxy-hexyl]-carbamic acid benzyl ester 3-Allyl-2-oxo-pyrrolidin Allyl, hydroxy Silane deprotection ()
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester 4-Methoxycarbonylbenzyl Methoxycarbonyl Pd-catalyzed coupling ()

Key Observations :

  • Allyl substituents () offer sites for further functionalization (e.g., click chemistry).
  • Methoxycarbonyl groups () increase polarity, possibly improving aqueous solubility.

Amino Acid-Modified Analogs

Compound Name Amino Acid Moiety Molecular Weight Notable Features Source
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester 2-Amino-3-methyl-butyryl 347.45 Branched side chain
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester 2-Amino-propionyl 333.43 Linear side chain

Key Observations :

  • Branched side chains () may mimic natural amino acids like valine, aiding in protease resistance.
  • Linear chains () could enhance flexibility in binding interactions.

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic organic compound that belongs to the class of carbamate derivatives. Its unique structure, featuring a pyrrolidine ring and an amino group, suggests potential applications in medicinal chemistry, particularly in neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 1353962-49-8

The compound is characterized by its lipophilic nature due to the presence of the benzyl ester moiety, which may enhance its bioavailability and ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : Similar to other carbamate compounds, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing intracellular signaling pathways that regulate cell proliferation and apoptosis. This interaction is significant in cancer therapy, where modulation of these pathways can inhibit tumor growth .
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress-related damage—an important factor in both neurodegeneration and cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
Cholinesterase InhibitionEnhances cholinergic transmission by inhibiting AChE and BuChE
Anticancer PotentialModulates GPCR pathways involved in cell proliferation and apoptosis
Antioxidant ActivityProtects against oxidative stress, potentially reducing neurodegenerative effects

1. Neuroprotective Effects

A study investigated the neuroprotective effects of similar carbamate derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability through AChE inhibition and antioxidant mechanisms .

2. Cancer Therapeutics

Research on pyrrolidine derivatives has shown promising results in inhibiting tumor growth in various cancer models. For instance, a derivative with a similar structure demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The presence of the pyrrolidine moiety was crucial for its anticancer activity.

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